![molecular formula C10H10N2O2S B2509285 (Quinolin-5-yl)methanesulfonamide CAS No. 1566333-08-1](/img/structure/B2509285.png)
(Quinolin-5-yl)methanesulfonamide
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Overview
Description
(Quinolin-5-yl)methanesulfonamide is a potent compound that has drawn significant scientific interest due to its versatile properties. It has a CAS Number of 1566333-08-1 and a molecular weight of 222.27 . The IUPAC name for this compound is quinolin-5-ylmethanesulfonamide .
Molecular Structure Analysis
The InChI code for (Quinolin-5-yl)methanesulfonamide is 1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14)
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.
Physical And Chemical Properties Analysis
It is stored at room temperature . The compound’s molecular weight is 222.27 .
Scientific Research Applications
- Photovoltaic Materials : Quinoline derivatives have been studied for their light-absorbing properties in third-generation photovoltaic cells. Researchers assess their energy levels and absorption spectra .
- Greener Synthesis : Chemists aim to develop sustainable chemical processes. Quinolines, including (Quinolin-5-yl)methanesulfonamide, are under scrutiny for their environmental impact .
Photovoltaic Cells and Organic Electronics
Green Chemistry and Sustainable Processes
Safety and Hazards
The safety information for (Quinolin-5-yl)methanesulfonamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
The primary target of (Quinolin-5-yl)methanesulfonamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
It is known that the compound binds to the methionine aminopeptidase, potentially inhibiting its function .
Biochemical Pathways
By inhibiting Methionine aminopeptidase, it could potentially disrupt the maturation of proteins, affecting various downstream cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site in the body .
Result of Action
Given its target, it is likely that it affects protein synthesis and maturation, potentially leading to a disruption in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Quinolin-5-yl)methanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body .
properties
IUPAC Name |
quinolin-5-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIXRBGWTVLLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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